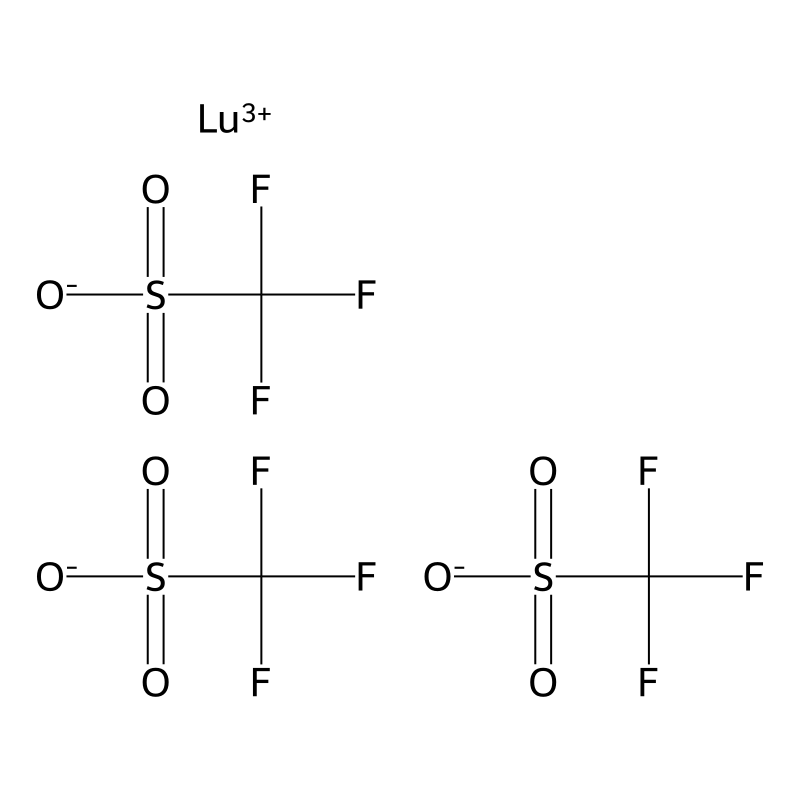Lutetium(III) trifluoromethanesulfonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- High Thermal Stability: Lu(OTf)₃ exhibits exceptional thermal stability, able to withstand high temperatures without decomposition. This characteristic makes it suitable for applications requiring high-temperature environments, such as in certain catalytic processes.
- Lewis Acidity: Lu(OTf)₃ acts as a Lewis acid, accepting electron pairs from Lewis bases to form complexes. This property allows it to function as a catalyst in various organic and inorganic reactions.
- Luminescence: Lu(OTf)₃ possesses luminescent properties, meaning it can emit light upon excitation. This characteristic holds potential for applications in developing light-emitting devices and bioimaging probes.
Applications in Scientific Research
Here are some specific research areas where Lu(OTf)₃ has shown promising potential:
- Catalysis: Lu(OTf)₃ serves as a catalyst in various organic transformations, including Friedel-Crafts reactions, Diels-Alder cycloadditions, and polymerization reactions. Its Lewis acidity and high thermal stability make it particularly efficient in these processes.
- Material Science: Researchers explore Lu(OTf)₃ for applications in material science due to its ability to form functional materials with unique properties. For example, Lu(OTf)₃ can be used to synthesize luminescent materials for optoelectronic devices and solid electrolytes for batteries.
- Biomedical Research: Studies investigate the potential of Lu(OTf)₃ for biomedical applications. Its luminescent properties hold promise for developing bioimaging probes for cancer diagnosis and drug delivery monitoring. Additionally, research explores its potential as a therapeutic agent for certain diseases [].
Lutetium(III) trifluoromethanesulfonate is an organometallic compound with the chemical formula C₃F₉LuO₉S₃. It is characterized by the presence of lutetium, a rare earth element, in its trivalent state. This compound appears as a white to off-white powder and is known for its high solubility in polar solvents such as water and methanol. Lutetium(III) trifluoromethanesulfonate is often used in various
- Coordination Reactions: Lutetium(III) trifluoromethanesulfonate can form complexes with amines or phosphines, which can enhance the reactivity of these ligands in catalytic cycles.
- Polymerization Reactions: It has been employed as a catalyst in ring-opening polymerization processes, where it initiates the polymerization of cyclic monomers .
Lutetium(III) trifluoromethanesulfonate can be synthesized through several methods:
- Direct Reaction: The compound can be prepared by reacting lutetium oxide or lutetium carbonate with trifluoromethanesulfonic acid under controlled conditions.
- Solvent-Assisted Methods: Using polar solvents like acetonitrile or methanol can facilitate the formation of this compound by improving solubility and reaction kinetics.
- Precursor Method: Starting from lutetium salts (e.g., lutetium chloride), it can be converted to trifluoromethanesulfonate through ion exchange processes .
Lutetium(III) trifluoromethanesulfonate has several applications across various fields:
- Catalysis: It serves as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation and polymerization.
- Materials Science: The compound is utilized in the development of advanced materials, including nanostructures and polymers.
- Radiopharmaceuticals: Its isotopes are explored for use in targeted cancer therapies and diagnostic imaging techniques due to their radiological properties .
Interaction studies involving lutetium(III) trifluoromethanesulfonate mainly focus on its coordination chemistry and reactivity with different ligands. Research indicates that it can form stable complexes with various donor molecules, enhancing their reactivity and selectivity in catalytic processes. These studies are crucial for understanding how lutetium compounds can be optimized for specific applications in organic synthesis and materials science .
Lutetium(III) trifluoromethanesulfonate shares similarities with other lanthanide triflates and sulfonates. Here are some comparable compounds:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Cerium(III) triflate | C₃F₉CeO₉S₃ | Often used in catalysis; less expensive than lutetium |
| Neodymium(III) triflate | C₃F₉NdO₉S₃ | Known for its magnetic properties |
| Ytterbium(III) triflate | C₃F₉YbO₉S₃ | Utilized in optical materials |
| Dysprosium(III) triflate | C₃F₉DyO₉S₃ | Exhibits strong magnetic properties |
Lutetium(III) trifluoromethanesulfonate is unique due to its specific reactivity patterns and applications in advanced materials and catalysis compared to other lanthanide compounds, which may have different physical or chemical properties based on their electronic configurations and ionic radii .
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








